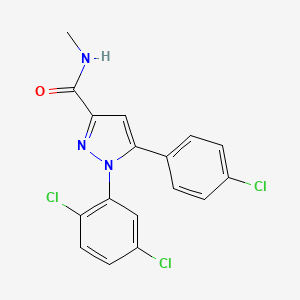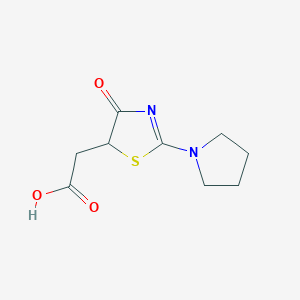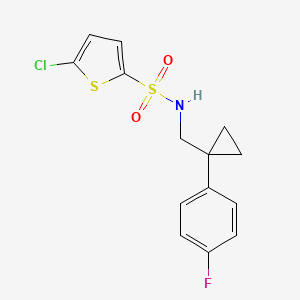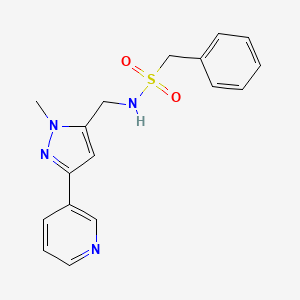
5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. They are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring substituted with phenyl rings and a carboxamide group. The presence of chloro-substituents on the phenyl rings could influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. The pyrazole ring, the phenyl rings, and the carboxamide group could all potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Wissenschaftliche Forschungsanwendungen
Rational Design and Synthesis
The synthesis of pyrazole derivatives, including compounds structurally related to 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide, involves rational design and computational structure-activity relationship studies. These efforts aim to optimize inhibitory activity against protein kinases through modifications of the pyrazole scaffold. Computational predictions aid in understanding the properties and effects of these compounds on human health, offering insights into regulatory mechanisms and broader drug functions (Singh, Tomar, Das, & Singh, 2009).
Molecular Interaction Studies
Research into the molecular interactions of pyrazole derivatives with biological receptors has been significant. For example, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound with close structural resemblance, has been studied for its potent and selective antagonistic activity on the CB1 cannabinoid receptor. This research includes conformational analyses, pharmacophore models, and quantitative structure-activity relationship models to understand the steric and electrostatic interactions critical for receptor binding and activity (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Antitumor and Antimicrobial Activities
The potential of pyrazole derivatives as antimicrobial and anticancer agents has also been explored. Novel pyrazole derivatives have been synthesized and tested for their activity against various cancer cell lines and microbial strains, showing promising results in some cases. These studies not only provide insights into the compounds' therapeutic potential but also contribute to the development of new treatment options for infectious diseases and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Characterization of Derivatives
The chemical synthesis of various pyrazole derivatives, including the optimization of reaction conditions and the exploration of different catalytic approaches, forms a significant part of the research landscape. These synthetic efforts are complemented by characterization studies that include NMR, IR, mass spectrometry, and computational methods to predict and verify the structures and properties of the synthesized compounds (Kanwal, Rasool, Zaidi, Zakaria, Bilal, Hashmi, Mubarik, Ahmad, & Shah, 2022).
Environmental and Biological Implications
Some studies have focused on the environmental and biological implications of pyrazole derivatives, investigating their protective effects against oxidative stress and DNA damage in aquatic organisms. This research highlights the potential of pyrazole derivatives to mitigate the effects of environmental pollutants, such as lead nitrate, showcasing their antioxidant properties (Soliman, Hamed, Lee, & Sayed, 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl3N3O/c1-21-17(24)14-9-15(10-2-4-11(18)5-3-10)23(22-14)16-8-12(19)6-7-13(16)20/h2-9H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLBCHFPKWEPII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3Ar,6aS)-6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-yl]prop-2-enamide](/img/structure/B2655296.png)



![4-{2-Methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2655300.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2655303.png)

![Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B2655308.png)

![2-[[5-Butylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2655314.png)


